

Technical Guide: Spectroscopic Analysis of Ethyl 4-bromo-3-methylbutanoate

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Compound of Interest

Compound Name: ethyl 4-bromo-3-methylbutanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data for **ethyl 4-bromo-3-methylbutanoate** (CAS No. for (R)-enantiomer: 89363-48-4).^[1] Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in organic synthesis and drug development.

Chemical Structure and Properties

- IUPAC Name: **Ethyl 4-bromo-3-methylbutanoate**
- Molecular Formula: $C_7H_{13}BrO_2$
- Molecular Weight: 209.08 g/mol ^[1]
- Chemical Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for **ethyl 4-bromo-3-methylbutanoate**. These predictions are derived from established spectroscopic principles and analysis of structurally similar compounds.

Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.15	Quartet (q)	2H	-OCH ₂ CH ₃
~3.40	Doublet of doublets (dd)	1H	-CHaHb-Br
~3.30	Doublet of doublets (dd)	1H	-CHaHb-Br
~2.50	Doublet of doublets (dd)	1H	-CH ₂ -C(=O)-
~2.35	Doublet of doublets (dd)	1H	-CH ₂ -C(=O)-
~2.10	Multiplet (m)	1H	-CH(CH ₃)-
~1.25	Triplet (t)	3H	-OCH ₂ CH ₃
~1.05	Doublet (d)	3H	-CH(CH ₃)-

Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Assignment
~172	C=O
~61	-OCH ₂ CH ₃
~45	-CH ₂ -C(=O)-
~40	-CH ₂ -Br
~35	-CH(CH ₃)-
~19	-CH(CH ₃)
~14	-OCH ₂ CH ₃

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group
~2970-2850	C-H (alkane) stretch
~1735	C=O (ester) stretch
~1180	C-O (ester) stretch
~650	C-Br stretch

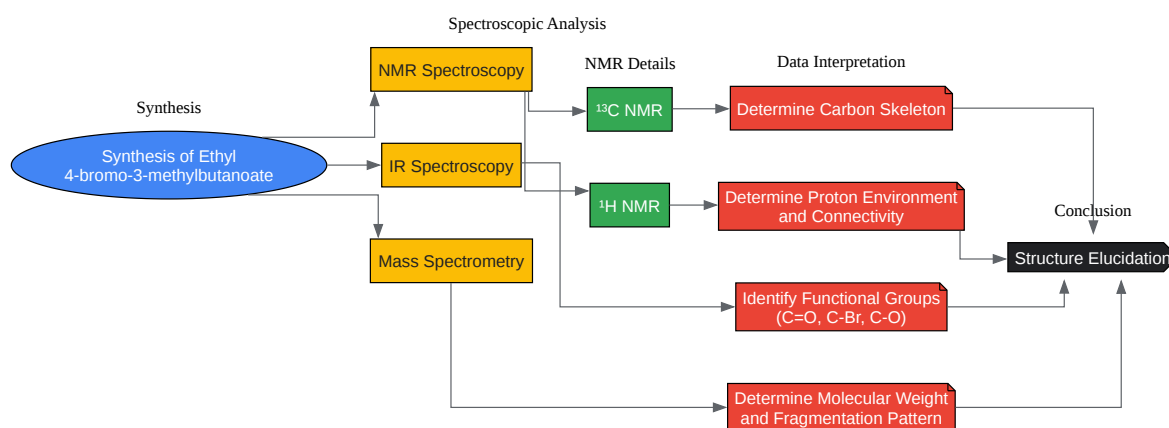
Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Interpretation
208/210	[M] ⁺ • Molecular ion peak (presence of Br isotopes)
163/165	[M - OCH ₂ CH ₃] ⁺
129	[M - Br] ⁺
88	[CH ₃ CH ₂ OC(O)CH ₂] ⁺
57	[C ₄ H ₉] ⁺

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **ethyl 4-bromo-3-methylbutanoate** using the discussed spectroscopic methods.



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Caption: Workflow for the spectroscopic analysis of **ethyl 4-bromo-3-methylbutanoate**.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl 4-bromo-3-methylbutanoate** in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum on a 400 MHz spectrometer.
 - Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum on the same spectrometer at a frequency of 100 MHz.
 - Use a proton-decoupled pulse sequence.
 - Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a drop of neat **ethyl 4-bromo-3-methylbutanoate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
- Data Acquisition:
 - Use a Fourier-transform infrared (FTIR) spectrometer.
 - Record the spectrum over a range of 4000 to 400 cm^{-1} .
 - Average 16 to 32 scans to improve the signal-to-noise ratio.

- Perform a background scan of the empty sample holder prior to running the sample.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **ethyl 4-bromo-3-methylbutanoate** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Data Acquisition:
 - Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
 - The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.
 - A detector records the abundance of each ion.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of **ethyl 4-bromo-3-methylbutanoate**, a valuable resource in the absence of readily available experimental data. The included generalized experimental protocols offer a starting point for researchers seeking to acquire and analyze the spectroscopic data for this and structurally related compounds. The logical workflow presented can guide the process of structural elucidation from raw spectral data.

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References

- 1. ethyl (R)-(+)-4-bromo-3-methylbutanoate | CAS#:89363-48-4 | Chemsrcc [chemsrc.com]
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